

An In-depth Technical Guide to 1-Allylcyclohexene: Discovery and Synthesis

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Compound of Interest

Compound Name: 1-ALLYLCYCLOHEXENE

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Abstract

This technical guide provides a comprehensive overview of **1-allylcyclohexene**, a valuable unsaturated carbocycle in organic synthesis. The document details its physical and spectroscopic properties, outlines plausible synthetic routes with detailed experimental protocols, and explores the underlying reaction mechanisms. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis is grounded in well-established and historically significant organic reactions. This guide serves as a practical resource for researchers employing **1-allylcyclohexene** in synthetic endeavors.

Introduction

1-Allylcyclohexene, also known as 1-(prop-2-en-1-yl)cyclohex-1-ene, is a cyclic olefin with the chemical formula C_9H_{14} . Its structure, featuring both an endocyclic and an exocyclic double bond, makes it a versatile intermediate for further functionalization in the synthesis of more complex molecules. This guide consolidates available data on its properties and presents detailed methodologies for its preparation in a laboratory setting.

Physicochemical and Spectroscopic Data

Precise experimental data for the physical properties of **1-allylcyclohexene** are not extensively reported. However, calculated values and spectroscopic data from peer-reviewed literature provide a clear profile of the compound.

Table 1: Physical and Chemical Properties of 1-Allylcyclohexene

Property	Value	Source
Molecular Formula	C ₉ H ₁₄	-
Molecular Weight	122.21 g/mol	-
CAS Number	13511-13-2	[1]
Boiling Point (Predicted)	156 °C	[2]
LogP (Predicted)	3.063	
Ionization Energy	8.49 ± 0.01 eV	

Table 2: Spectroscopic Data for 1-Allylcyclohexene

Spectrum Type	Data	Source
¹ H NMR (300 MHz, CDCl ₃)	δ (ppm): 6.05 (ddt, J = 16.8, 10.1, 6.9 Hz, 1H), 5.70-5.67 (m, 1H), 5.32-5.24 (m, 2H), 2.92 (d, J = 6.6 Hz, 2H), 2.27-2.22 (m, 2H), 2.21-2.15 (m, 2H), 1.91-1.81 (m, 4H)	
¹³ C NMR (75 MHz, CDCl ₃)	δ (ppm): 137.2, 136.5, 122.1, 115.6, 42.8, 28.6, 25.5, 23.2, 22.7	
Infrared (IR, neat)	ν (cm ⁻¹): 2957, 2929, 2864, 1710, 1639, 1461, 1376, 1075, 1028, 994, 912	
Low-Resolution Mass Spectrometry (LR-MS)	m/z (rel. int.): 122 (20) [M ⁺], 93 (17), 81 (100), 67 (14), 53 (20)	

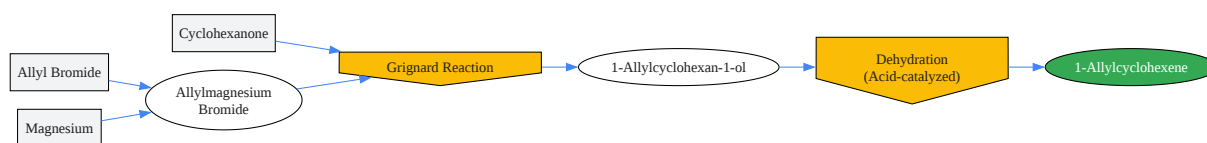
Synthesis of 1-Allylcyclohexene

While the historical first synthesis of **1-allylcyclohexene** is not clearly documented, its preparation can be achieved through established synthetic methodologies. The most logical and practical approach involves a two-step sequence starting from cyclohexanone: a nucleophilic addition of an allyl group to the carbonyl, followed by dehydration of the resulting tertiary alcohol. Two primary methods for the initial allylation step are the Grignard reaction and the Wittig reaction.

Grignard Reaction followed by Dehydration

This is a classic and reliable method for the formation of a carbon-carbon bond.

Workflow Diagram:



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Caption: Synthesis of **1-allylcyclohexene** via Grignard reaction and dehydration.

Experimental Protocol:

Step 1: Synthesis of 1-Allylcyclohexan-1-ol via Grignard Reaction

- **Apparatus Setup:** A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

- **Grignard Reagent Preparation:** In the reaction flask, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux by the rate of addition.
- **Reaction with Cyclohexanone:** After the magnesium has been consumed, the resulting Grignard reagent is cooled in an ice bath. A solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent is added dropwise, maintaining the temperature below 10 °C.
- **Workup:** After the addition is complete, the reaction is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-allylcyclohexan-1-ol.

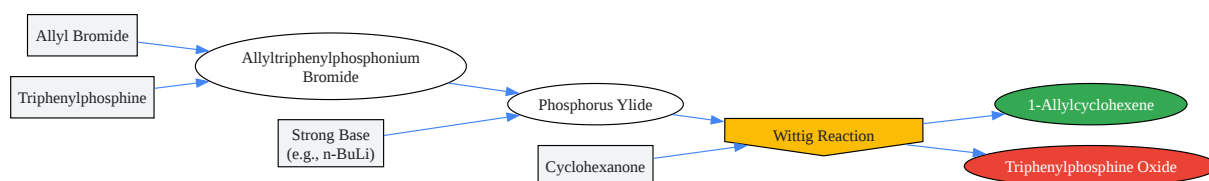
Step 2: Dehydration of 1-Allylcyclohexan-1-ol

- **Apparatus Setup:** A round-bottom flask is fitted with a distillation head, a condenser, and a receiving flask.
- **Reaction:** The crude 1-allylcyclohexan-1-ol is placed in the flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
- **Distillation:** The mixture is heated, and the product, **1-allylcyclohexene**, is distilled from the reaction mixture as it is formed. The boiling point of the product is approximately 156 °C.^[2]
- **Purification:** The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any acid, then with water, and finally with brine. The organic layer is dried over anhydrous calcium chloride and can be further purified by fractional distillation.

Wittig Reaction

The Wittig reaction provides a direct route to the alkene, avoiding the need for a separate dehydration step.

Workflow Diagram:



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Caption: Synthesis of **1-allylcyclohexene** via the Wittig reaction.

Experimental Protocol:

- **Phosphonium Salt Formation:** Allyl bromide (1.1 equivalents) and triphenylphosphine (1.1 equivalents) are refluxed in an appropriate solvent like toluene or acetonitrile to form allyltriphenylphosphonium bromide. The salt often precipitates upon cooling and can be collected by filtration.
- **Ylide Generation:** The dried phosphonium salt is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. The suspension is cooled to a low temperature (typically -78 °C to 0 °C), and a strong base such as n-butyllithium or sodium hydride (1.0 equivalent) is added to generate the phosphorus ylide.
- **Reaction with Cyclohexanone:** A solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.
- **Workup and Purification:** After the addition, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water. The product is extracted with a nonpolar solvent (e.g., pentane or hexane). The triphenylphosphine oxide byproduct is often poorly soluble in these solvents and can be largely removed by filtration and washing. The filtrate is concentrated, and the crude **1-allylcyclohexene** can be purified by column chromatography or distillation.

Reaction Mechanisms

Grignard Reaction and Dehydration

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic allyl group of the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. This forms a magnesium alkoxide intermediate, which is protonated during the aqueous workup to yield the tertiary alcohol, 1-allylcyclohexan-1-ol.

The subsequent dehydration is an acid-catalyzed elimination reaction. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

Mechanism Diagram: Dehydration of 1-Allylcyclohexan-1-ol

Caption: Mechanism of acid-catalyzed dehydration of 1-allylcyclohexan-1-ol.

Wittig Reaction

The Wittig reaction mechanism involves the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of cyclohexanone, forming a betaine intermediate. This zwitterionic species then cyclizes to a four-membered oxaphosphetane ring. The oxaphosphetane is unstable and collapses through a retro-[2+2] cycloaddition to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, **1-allylcyclohexene**. The formation of the strong P=O bond is the driving force for this reaction.

Mechanism Diagram: Wittig Reaction

Caption: Mechanism of the Wittig reaction for the synthesis of **1-allylcyclohexene**.

Conclusion

1-Allylcyclohexene is a readily accessible synthetic intermediate. While its specific discovery and early history are not well-documented, its synthesis relies on fundamental and powerful reactions in organic chemistry. This guide provides the necessary data and detailed protocols for its preparation and characterization, serving as a valuable resource for chemists in research

and development. The presented synthetic routes are robust and can be adapted based on available laboratory resources and desired scale.

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